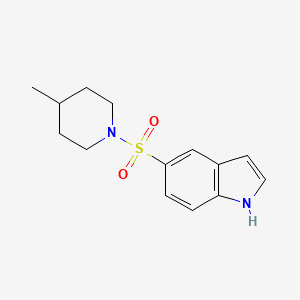
N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide is an organic compound with a unique structure that includes a piperidine ring substituted with a butylphenyl group and a carbothioamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide typically involves the reaction of 4-butylaniline with 2-methylpiperidine-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine
- N,N’-Bis(4-butylphenyl)oxalamide
Uniqueness
N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide stands out due to its unique combination of a piperidine ring and a carbothioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H26N2S |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-2-methylpiperidine-1-carbothioamide |
InChI |
InChI=1S/C17H26N2S/c1-3-4-8-15-9-11-16(12-10-15)18-17(20)19-13-6-5-7-14(19)2/h9-12,14H,3-8,13H2,1-2H3,(H,18,20) |
Clave InChI |
IROJMQHRKLXDSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=S)N2CCCCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B10868851.png)
![ethyl 4-{[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10868853.png)

![3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)
![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)


![2-[11-(3-Cyclohexenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepin-10-YL]-N-methylacetamide](/img/structure/B10868882.png)
![5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10868883.png)
![5-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]-1H-imidazole-4-carboxylic acid](/img/structure/B10868887.png)
![2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide](/img/structure/B10868903.png)
![N-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(thiophen-2-yl)acetamide](/img/structure/B10868913.png)
![methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10868922.png)
![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868927.png)
